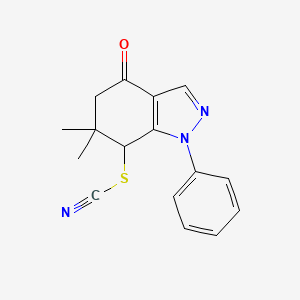
(6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The thiocyanate group can be introduced by reacting the indazole derivative with thiocyanogen or a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent.
- Reaction conditions: Room temperature, using an appropriate solvent such as acetonitrile .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiocyanate group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The thiocyanate group can be substituted by nucleophiles, such as amines or alcohols, to form corresponding thiourea or thiocarbamate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Thiourea or thiocarbamate derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex indazole derivatives.
- Studied for its reactivity and potential to form various functionalized products.
Biology and Medicine:
- Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Potential use as a pharmacophore in drug design due to the presence of the indazole core and thiocyanate group.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in the synthesis of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate typically involves the following steps:
-
Formation of the Indazole Core:
- Starting with a suitable phenylhydrazine derivative, the indazole core can be synthesized via cyclization reactions. For example, phenylhydrazine can react with a diketone under acidic conditions to form the indazole ring.
- Reaction conditions: Reflux in methanol with methanesulfonic acid as a catalyst .
作用機序
The mechanism of action of (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate is not fully elucidated but is believed to involve interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that can interact with the indazole core and thiocyanate group.
Pathways Involved: Potential modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
(6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
(6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) chloride: Similar structure but with a chloride group instead of a thiocyanate group.
Uniqueness:
- The presence of the thiocyanate group in (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate imparts unique reactivity and potential biological activity compared to its analogs.
- The combination of the indazole core and thiocyanate group may offer distinct pharmacological properties and synthetic versatility.
特性
IUPAC Name |
(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-16(2)8-13(20)12-9-18-19(11-6-4-3-5-7-11)14(12)15(16)21-10-17/h3-7,9,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRROVQJQOYZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C1SC#N)N(N=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














